7-O-ethyl-morroniside
Overview
Description
7-O-ethyl-morroniside is an iridoid glycoside derived from the fruit of Cornus officinalis, a traditional medicinal plant used in China. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of kidney diseases, including diabetic nephropathy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 7-O-ethyl-morroniside involves the ethylation of morroniside. The optimal preparation process includes parameters such as dissolution methods, reaction pH values, and heating temperatures . The synthesis typically involves the use of ethanol as a solvent and an ethylating agent under controlled conditions to ensure high purity and yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of morroniside from Cornus officinalis, followed by its ethylation. The reaction conditions are optimized to maximize yield and purity while minimizing impurities .
Chemical Reactions Analysis
Types of Reactions: 7-O-ethyl-morroniside undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the iridoid glycoside.
Reduction: Reduction reactions can alter the glycosidic bonds or other functional groups.
Substitution: Ethylation itself is a substitution reaction where an ethyl group replaces a hydrogen atom on the morroniside molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Ethanol and ethyl iodide are used for ethylation reactions.
Major Products: The primary product of these reactions is this compound, with potential by-products depending on the specific reaction conditions and reagents used .
Scientific Research Applications
7-O-ethyl-morroniside has a wide range of scientific research applications:
Chemistry: It is used as a biochemical reagent in the synthesis and modification of nucleic acids.
Biology: The compound is studied for its role in cellular processes and its potential as a biochemical marker.
Medicine: this compound is investigated for its therapeutic effects on kidney diseases, including diabetic nephropathy.
Mechanism of Action
The mechanism of action of 7-O-ethyl-morroniside involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Morroniside: The parent compound from which 7-O-ethyl-morroniside is derived.
Loganin: Another iridoid glycoside with similar therapeutic properties.
Loganic Acid: A derivative of loganin with potential health benefits.
Uniqueness: this compound is unique due to its ethyl group, which enhances its bioactivity and therapeutic potential compared to its parent compound, morroniside . This modification allows for improved efficacy in inhibiting α-glucosidase and managing metabolic disorders .
Properties
IUPAC Name |
methyl 3-ethoxy-1-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O11/c1-4-26-12-5-9-10(17(24)25-3)7-27-18(13(9)8(2)28-12)30-19-16(23)15(22)14(21)11(6-20)29-19/h7-9,11-16,18-23H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKFOLIBBQDADK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC2C(C(O1)C)C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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